

A Technical Guide to Quantum Chemical Calculations for Allyl Cyclohexyloxyacetate

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Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **Allyl cyclohexyloxyacetate**. While specific computational studies on this molecule are not readily available in published literature, this document outlines the established theoretical framework and methodologies that would be employed for such an investigation. The principles and protocols described herein are grounded in the broader field of computational chemistry and its application to organic molecules.

Introduction to Quantum Chemical Calculations in Molecular Analysis

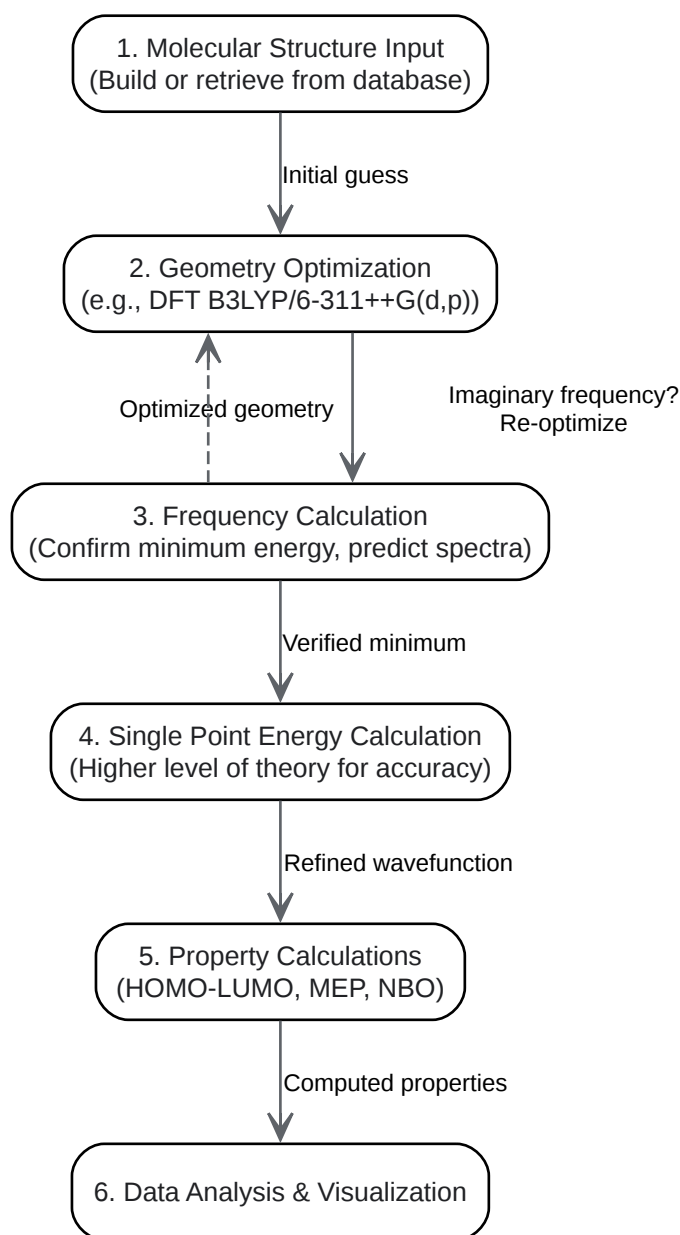
Quantum chemistry provides a powerful theoretical framework for understanding the electronic structure and properties of molecules.^{[1][2]} By solving the Schrödinger equation or its approximations, we can compute a wide range of molecular attributes that are often difficult or impossible to measure experimentally. For a molecule like **Allyl cyclohexyloxyacetate**, which is utilized as a fragrance ingredient, these calculations can offer profound insights into its conformational preferences, spectroscopic signatures, reactivity, and potential interactions with biological receptors.^{[3][4]}

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research, offering a balance between accuracy and

computational cost.^{[2][5]} They can be used to predict properties such as optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and thermochemical data.^{[2][5]} This information is invaluable for rational molecular design, understanding structure-activity relationships, and interpreting experimental data.

Theoretical Methodology: A Workflow for Allyl Cyclohexyloxyacetate

A typical workflow for the quantum chemical investigation of **Allyl cyclohexyloxyacetate** would involve several key steps, from initial structure generation to detailed analysis of its electronic properties.



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Figure 1: A typical workflow for quantum chemical calculations.

2.1. Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of **Allyl cyclohexyloxyacetate**. This is achieved through geometry optimization, an iterative process that seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero. A common and reliable method for this is DFT with a functional like B3LYP and

a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

- **Confirmation of a True Minimum:** The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry (a true energy minimum).
- **Prediction of Spectroscopic Data:** The calculated frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting and assigning peaks in experimentally obtained spectra.

2.3. Electronic Property Calculations

With the optimized geometry, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[\[6\]](#)
- **Molecular Electrostatic Potential (MEP):** The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions and sites of chemical attack.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Predicted and Known Properties of Allyl Cyclohexyloxyacetate

While specific computational data is not available, we can present the known physical properties and illustrate the expected output of quantum chemical calculations in tabular format.

Table 1: Known Physical and Chemical Properties of **Allyl Cyclohexyloxyacetate**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₈ O ₃	[7]
Molecular Weight	198.26 g/mol	[7]
CAS Number	68901-15-5	[7]
Appearance	Colorless to yellowish liquid	[4]
Boiling Point	281 - 283 °C	[4]
Refractive Index	n _{20/D} 1.460 - 1.464	[4]
Use	Fragrance Ingredient	[3][7]

Table 2: Illustrative Example of Calculated Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

This table is a hypothetical representation of expected data.

Parameter	Bond/Angle	Calculated Value
Bond Length	C=O (ester)	~1.21 Å
C-O (ester)	~1.35 Å	
C=C (allyl)	~1.33 Å	
Bond Angle	O=C-O (ester)	~124°
C-O-C (ether)	~117°	
Dihedral Angle	C-C-C=C (allyl)	
		~120°

Table 3: Illustrative Example of Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

This table is a hypothetical representation of expected data.

Property	Calculated Value
HOMO Energy	~ -6.5 eV
LUMO Energy	~ 0.5 eV
HOMO-LUMO Gap (ΔE)	~ 7.0 eV
Dipole Moment	~ 2.5 Debye
Mulliken Atomic Charges	C=O (Carbonyl Carbon): ~ +0.6e
	C=O (Carbonyl Oxygen): ~ -0.5e

Experimental Protocols and Correlation

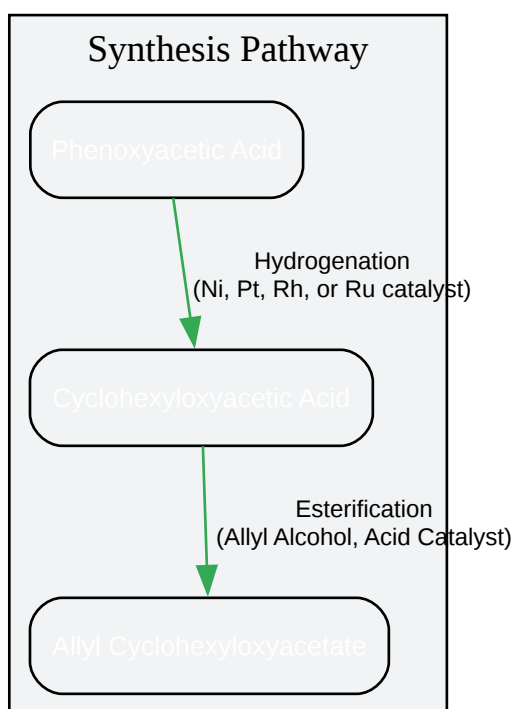
The true power of quantum chemical calculations lies in their synergy with experimental results. The computed data can be used to validate and interpret experimental findings.

4.1. Synthesis of **Allyl Cyclohexyloxyacetate**

Several synthesis methods for **Allyl cyclohexyloxyacetate** have been reported. A common approach involves a two-step process:

- Hydrogenation: Phenoxyacetic acid is hydrogenated to form cyclohexyloxyacetic acid. This reaction is typically catalyzed by transition metals such as Nickel, Platinum, or Rhodium on a support like alumina or activated carbon.[8]
- Esterification: The resulting cyclohexyloxyacetic acid is then esterified with allyl alcohol in the presence of an acidic catalyst to yield the final product, **Allyl cyclohexyloxyacetate**. [8]

Another reported method involves the O-H insertion reaction of ethyl diazoacetate with cyclohexanol, followed by transesterification.[9]



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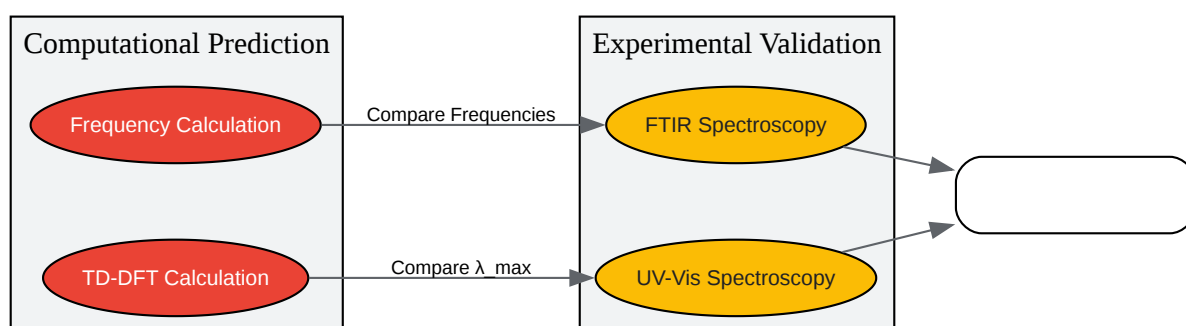
Figure 2: Synthesis pathway for **Allyl cyclohexyloxyacetate**.

4.2. Spectroscopic Characterization Protocol

To validate the computational results, experimental spectra would be acquired.

- FTIR Spectroscopy Protocol:

- Sample Preparation: A small drop of pure **Allyl cyclohexyloxyacetate** is placed between two potassium bromide (KBr) plates to form a thin liquid film.
 - Data Acquisition: The sample is placed in the spectrometer. The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Analysis: The experimental spectrum is compared with the computationally predicted vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., ~ 0.96 for B3LYP) to account for anharmonicity and method-specific deviations.
- UV-Vis Spectroscopy Protocol:
 - Sample Preparation: A dilute solution of **Allyl cyclohexyloxyacetate** is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
 - Data Acquisition: The absorbance spectrum is recorded, typically from 200 to 800 nm, using a dual-beam spectrophotometer with the pure solvent as a reference.
 - Analysis: The wavelength of maximum absorption (λ_{max}) is compared with the value predicted from Time-Dependent DFT (TD-DFT) calculations, which compute the electronic transition energies.



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Figure 3: Correlation between computational and experimental data.

Conclusion

Quantum chemical calculations offer a robust, predictive framework for the in-depth characterization of **Allyl cyclohexyloxyacetate**. By employing methods like DFT, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic properties. This theoretical data, when correlated with experimental findings, provides a comprehensive understanding of the molecule's behavior. For professionals in the fragrance and drug development industries, such computational studies can accelerate the design and discovery process by enabling a rational, molecule-level approach to predicting properties and function.

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